molecular formula C8H15NO B1291586 Octahydroindolizin-7-ol CAS No. 90204-25-4

Octahydroindolizin-7-ol

Cat. No.: B1291586
CAS No.: 90204-25-4
M. Wt: 141.21 g/mol
InChI Key: VQAPKTUEKZKXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydroindolizin-7-ol is an organic compound with the molecular formula C8H15NO. It is a bicyclic compound belonging to the class of indolizidine alkaloids. This compound is typically found as a white to pale yellow solid at room temperature and has a distinct odor. This compound is utilized in organic synthesis laboratories as a reagent and has been reported to exhibit various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octahydroindolizin-7-ol generally involves organic synthesis reactions such as hydrogenation or reduction reactions. One documented method includes the synthesis of 2-chloro-6-((octahydroindolizin-7-yl)oxy)pyridin-4-amine. In this process, this compound is dissolved in sulfolane along with 2,6-dichloropyridin-4-amine and sodium hydride. The mixture is stirred at 160°C for one hour, followed by extraction and purification .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up laboratory synthesis methods while ensuring proper handling and safety measures due to the compound’s reactivity and potential hazards .

Chemical Reactions Analysis

Types of Reactions: Octahydroindolizin-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde derivative .

Scientific Research Applications

Octahydroindolizin-7-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound’s biological activity makes it a subject of study in various biological assays.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its biological activity.

    Industry: It is used in the synthesis of other chemical compounds and materials

Mechanism of Action

The mechanism of action of octahydroindolizin-7-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can interact with enzymes and receptors, influencing various biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

    Octahydroindolizin-1-ol: Another indolizidine alkaloid with similar structural features.

    Octahydroindolizin-6-ol: A compound with a hydroxyl group at a different position on the indolizidine ring.

Uniqueness: Octahydroindolizin-7-ol is unique due to its specific hydroxyl group position, which influences its reactivity and biological activity.

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-3-5-9-4-1-2-7(9)6-8/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAPKTUEKZKXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCN2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313616
Record name Octahydro-7-indolizinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90204-25-4
Record name Octahydro-7-indolizinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90204-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-7-indolizinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydroindolizin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Azabicyclo[4,3,0]nonan-4-one (1.0 g, 0.0072 moles) (King, F. D., J. Chem. Soc. Perkin. Trans. 1, (1986) 447) in tetrahydrofuran (50 ml) was treated with lithium aluminium hydride (0.7 g. 0.0185 moles) at ambient temperature for 18 hours. Work up in the usual way gave the title compound 1.0 g (100%). M.S. (+ve ion electrospray) m/z 142 (MH30 , 95%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroindolizin-7-ol
Reactant of Route 2
Octahydroindolizin-7-ol
Reactant of Route 3
Octahydroindolizin-7-ol
Reactant of Route 4
Octahydroindolizin-7-ol
Reactant of Route 5
Octahydroindolizin-7-ol
Reactant of Route 6
Octahydroindolizin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.